N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex polycyclic molecule featuring a fused triazatricyclo[8.4.0.03,8]tetradeca ring system, substituted with a 3,4-dimethoxyphenylethyl chain and a methyl group at position 5. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-27-20(24)15(13-16-21(27)26-19-6-4-5-11-28(19)23(16)30)22(29)25-10-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,11-13,24H,9-10H2,1-3H3,(H,25,29) |
InChI Key |
CAMYIVHIBIGPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Core Triazatricyclo Framework Construction
The triazatricyclo[8.4.0.03,8]tetradeca-pentaene system forms the structural backbone of the compound. Source outlines a stepwise assembly involving cyclocondensation and annulation reactions. Initially, a pyridine or pyrimidine precursor undergoes cyclization with a nitrile-containing intermediate under basic conditions. For example, reaction of 3-amino-4-iminochromeno[2,3-d]pyrimidine derivatives with methyl-substituted aldehydes in ethanol, catalyzed by piperidine (0.5 mol%), generates the fused tricyclic system. Microwave-assisted synthesis at 160°C for 60 minutes has been employed to accelerate this step, improving yields from 26% to 90% in analogous compounds.
Key challenges include regioselectivity in ring closure and managing steric hindrance from the methyl group at position 7. Nuclear magnetic resonance (NMR) spectroscopy confirms successful cyclization via characteristic shifts for the imino (δ 8.24–8.59 ppm) and carbonyl (δ 164–168 ppm) groups.
Introduction of the N-[2-(3,4-dimethoxyphenyl)ethyl] Side Chain
The N-[2-(3,4-dimethoxyphenyl)ethyl] substituent is introduced via nucleophilic acyl substitution or reductive amination. Source describes the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine precursors through hydration of veratryl cyanide with methylamine, yielding N-methylhomoveratrylamine. This intermediate is subsequently coupled to the tricyclic core using carbodiimide-mediated amidation.
Optimal conditions involve activating the carboxylic acid moiety of the core with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with the amine at 0°C to room temperature. Yields for this step range from 65% to 78%, with purity confirmed by high-performance liquid chromatography (HPLC).
Key Intermediates and Their Characterization
3-Amino-4-iminochromeno[2,3-d]pyrimidine
This intermediate, critical for tricyclic core formation, is synthesized via a two-step process:
-
Formation of 2-imino coumarins : Reaction of substituted salicylaldehydes (e.g., 3-methoxybenzaldehyde) with propanedinitrile in ethanol catalyzed by piperidine, yielding 2-imino coumarins in 70–85% yield.
-
Reduction to 3-amino derivatives : Sodium borohydride reduction in methanol at 0°C converts the imino group to an amine, with yields of 50–90%.
Fourier-transform infrared (FTIR) spectroscopy validates the intermediate structure through C=N stretches at 1,615–1,645 cm⁻¹ and N-H bends at 3,300–3,400 cm⁻¹.
N-Methylhomoveratrylamine
As detailed in Source, this precursor is synthesized by reacting 3,4-dimethoxyphenylmethyl nitrile (veratryl cyanide) with methylamine in aqueous ethanol under reflux. The reaction proceeds via nucleophilic addition of methylamine to the nitrile, followed by acid-catalyzed hydration to the primary amine. The product is isolated by distillation or crystallization, with a reported purity >95%.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
-
Microwave-assisted synthesis : Source demonstrates that microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, condensation of aldehydes with chromeno-pyrimidine intermediates under microwave conditions (160°C, 60 minutes) achieves 85–90% yields compared to 50–60% under conventional heating.
-
Catalyst selection : Piperidine (0.5 mol%) proves effective for imine and enamine formation, while palladium on carbon (Pd/C) facilitates hydrogenation steps in related compounds.
Temperature and pH Control
-
Low-temperature conditions (0–5°C) during sodium borohydride reductions prevent over-reduction and byproduct formation.
-
Mildly acidic conditions (pH 5–6) during amidation minimize hydrolysis of the carboxamide group.
Purification and Analytical Validation
Chromatographic Techniques
-
Column chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) removes unreacted starting materials and dimeric byproducts.
-
Recrystallization : Ethanol or methanol recrystallization yields crystals suitable for X-ray diffraction analysis, confirming the molecular structure.
Spectroscopic Characterization
Comparative Analysis with Analogous Compounds
The methyl group at position 7 in the target compound distinguishes it from analogs with methoxypropyl () or cyclopentyl () substituents. These structural differences influence both synthesis and reactivity:
-
Steric effects : The smaller methyl group reduces steric hindrance during cyclization, enabling higher yields (70–78%) compared to bulkier analogs (50–65%).
-
Electronic effects : Electron-donating methoxy groups in the dimethoxyphenyl moiety enhance nucleophilicity, accelerating amidation steps relative to non-substituted phenyl derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino have demonstrated significant antitumor effects in various studies:
- Cytotoxicity against Cancer Cells : Compounds within the same chemical family have shown cytotoxicity against leukemia and other cancers. The unique arrangement of functional groups in this compound may enhance its antitumor potential by affecting cell signaling pathways or inducing apoptosis in malignant cells .
- Inhibition of pMAPK Pathways : Pharmacological assessments have revealed that related compounds can significantly inhibit pMAPK pathways in liver and lung tissues following administration. This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino may influence critical signaling pathways involved in inflammation and cancer progression .
Anti-inflammatory Effects
The presence of the dimethoxyphenyl group in the compound suggests potential anti-inflammatory activity:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .
- Mechanism of Action : The compound is hypothesized to modulate apoptotic pathways and inhibit cell proliferation in inflammatory conditions .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal assessed the anticancer properties of similar triazatricyclo compounds and found significant apoptosis induction in cancer cell lines when treated with these compounds .
- Pharmacological Assessment : Another study evaluated the pharmacological effects of related compounds on inflammatory markers in animal models and reported a notable reduction in inflammation when treated with these agents .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
This analog (ZINC2433841) shares significant structural homology with the target compound but differs in:
- Substituents : A benzyl group replaces the 3,4-dimethoxyphenylethyl chain.
- Ring System : A smaller trideca-ring system (triazatricyclo[7.4.0.03,7]) compared to the tetradeca system in the target compound.
- Methoxy Group Position : The dimethoxyphenyl substituent is at 2,4-positions versus 3,4-positions in the target.
| Property | Target Compound | Analog (ZINC2433841) |
|---|---|---|
| Molecular Formula | C₂₇H₂₇N₅O₅ | C₂₈H₂₅N₅O₅ |
| Substituent Position | 3,4-Dimethoxyphenylethyl | 2,4-Dimethoxyphenyl |
| Ring System Size | Triazatricyclo[8.4.0.03,8]tetradeca | Triazatricyclo[7.4.0.03,7]trideca |
| Lipophilicity (Predicted) | Higher (3,4-dimethoxy enhances π-π stacking) | Moderate (2,4-dimethoxy may reduce steric hindrance) |
| Potential Bioactivity | Likely targets kinases or GPCRs due to extended conjugation | May favor protease inhibition (smaller ring system) |
Implications :
- The 3,4-dimethoxyphenylethyl group in the target compound could improve binding affinity to aromatic-rich binding pockets (e.g., serotonin receptors) compared to the benzyl analog .
- The larger tetradeca ring system may increase steric hindrance but enhance thermodynamic stability .
Comparison with Spirocyclic Benzothiazol Derivatives
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share spirocyclic architectures but differ in:
- Core Heterocycles : Benzothiazol vs. triazatricyclo systems.
- Functional Groups: Hydroxyl and carbonyl groups in spiro derivatives vs. imino and methoxy groups in the target.
Key Findings :
- Spirocyclic benzothiazols exhibit fluorescence properties and metal-ion chelation, whereas the target compound’s imino group may favor redox activity .
- The absence of a benzothiazol moiety in the target compound likely shifts its application from imaging probes (e.g., radiolabeling) to therapeutic small molecules .
Methodological Approaches to Similarity Assessment
As per , structural similarity is quantified using:
- Tanimoto Coefficient : Based on molecular fingerprints (e.g., MACCS keys), the target and ZINC2433841 share ~70% similarity due to common triazatricyclo and carboxamide motifs.
- 3D Shape/Pharmacophore Overlap : The tetradeca ring system introduces a distinct spatial profile, reducing overlap with smaller analogs.
Contradictions :
- While structural similarity suggests comparable bioactivity, minor substituent changes (e.g., methoxy position) can drastically alter selectivity, as seen in kinase inhibitors .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The molecular formula is , and it features a methoxyphenyl group that is often associated with various pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the phenolic structure, leading to increased radical scavenging activity. For instance, studies have shown that related compounds can effectively neutralize free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
The compound's potential neuroprotective effects have been highlighted in various studies. It may inhibit pathways involved in neurodegeneration by modulating neurotransmitter levels and protecting neuronal cells from apoptosis. Specifically, compounds derived from similar chemical families have been shown to inhibit the activity of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity. In vitro studies have demonstrated that related triazatricyclo compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.
Case Studies
-
Neuroprotection in Alzheimer’s Disease:
A study conducted on a related compound showed significant improvement in cognitive function in animal models of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and increased neurogenesis in hippocampal regions. -
Antioxidant Efficacy:
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that the compound exhibited a dose-dependent scavenging effect on free radicals comparable to standard antioxidants like ascorbic acid. -
Anticancer Activity:
A recent study evaluated the cytotoxic effects of similar triazatricyclo compounds on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value suggesting potent anticancer properties.
Research Findings Summary Table
Q & A
Q. How to design ecotoxicological assessments for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
